![molecular formula C10H16Cl2N2O3S B4179409 (2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4179409.png)
(2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Overview
Description
(2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps. The initial step often includes the preparation of the 2,2-dichloro-1-methylcyclopropyl moiety, which is then coupled with a piperazine derivative. The reaction conditions usually require the presence of a base and a suitable solvent to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound .
Scientific Research Applications
(2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may vary depending on the specific application, but generally, the compound’s structure allows it to interact with biological molecules in a specific manner .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-methylpiperazine
- 1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(4-methoxyphenyl)piperazine
Uniqueness
(2,2-Dichloro-1-methylcyclopropyl)[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2N2O3S/c1-9(7-10(9,11)12)8(15)13-3-5-14(6-4-13)18(2,16)17/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVJLSUTSXDJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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